Desacetyl Diltiazem

描述

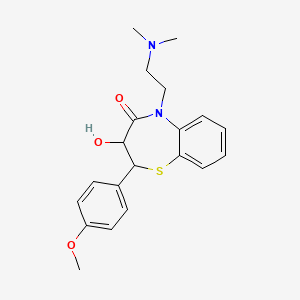

Structure

3D Structure

属性

分子式 |

C20H24N2O3S |

|---|---|

分子量 |

372.5 g/mol |

IUPAC 名称 |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3 |

InChI 键 |

NZHUXMZTSSZXSB-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

产品来源 |

United States |

Ii. Comprehensive Analysis of Desacetyl Diltiazem Biotransformation and Metabolic Cascades

Enzymatic Pathways Leading to Desacetyl Diltiazem (B1670644) Formation from Diltiazem

The parent drug, Diltiazem, undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of various metabolites, including Desacetyl Diltiazem. drugbank.comnih.govidrblab.net

Investigation of Esterase-Mediated Deacetylation Mechanisms

The formation of this compound from Diltiazem is predominantly mediated by deacetylation, a process primarily catalyzed by esterases found in both plasma and tissues. nih.govidrblab.net This biotransformation involves the hydrolysis of the acetyl oxide radical present in the Diltiazem molecule, resulting in the production of equimolar amounts of this compound and acetic acid. This compound is recognized as a major circulating metabolite of Diltiazem. Its plasma concentrations typically range from 10% to 20% of the parent drug's levels. nih.govidrblab.net Notably, this compound retains a significant portion of the pharmacological activity of Diltiazem, exhibiting approximately 25% to 50% of its potency in terms of coronary vasodilation. nih.govidrblab.net While specific human esterases responsible for this deacetylation pathway are still under identification, studies in other species, such as rats, have indicated the involvement of enzymes like Ces2a in Diltiazem deacetylation.

Identification and Characterization of Precursor Metabolic Fluxes

Table 1: Relative Contribution of Primary Diltiazem Metabolic Pathways

| Metabolic Pathway | Enzyme(s) Involved | Approximate AUC Contribution (% of total first-line metabolites) |

| N-Demethylation | CYP3A4 | 80% |

| Deacetylation | Esterases | 10% |

| O-Demethylation | CYP2D6 | 10% |

Subsequent Biotransformation of this compound

Once formed, this compound itself undergoes further metabolic transformations, primarily through the action of cytochrome P450 (CYP) isoenzymes.

Cytochrome P450 (CYP) Isoenzyme Contributions

This compound can be further metabolized into various secondary metabolites, including this compound N-oxide and Desacetyl-O-demethyl Diltiazem. The specific CYP isoenzymes involved in these subsequent transformations have been identified through in vitro studies.

In Vitro Studies on CYP2D6-Mediated O-Demethylation

In vitro investigations have consistently demonstrated the significant involvement of Cytochrome P450 2D6 (CYP2D6) in the O-demethylation of this compound. Studies utilizing transfected human liver epithelial cells expressing CYP2D6 have shown that Desacetyl-O-demethyl Diltiazem (also known as M4) is exclusively produced during incubations with these cells. The kinetics of M4 formation were observed to follow Michaelis-Menten kinetics, and its production was effectively inhibited by quinidine, a known CYP2D6 inhibitor, but not by erythromycin, a CYP3A4 inhibitor.

Table 2: Affinity of this compound to CYP Isoenzymes (In Vitro Km Values)

| Enzyme | Metabolic Reaction | Estimated Km (µM) | Relative Affinity (to CYP2D6) |

| CYP2D6 | O-Demethylation | ~5 | 1x |

| CYP3A4 | N-Demethylation | ~540 | ~1/100x |

Exploration of CYP3A4-Mediated N-Demethylation Pathways

While CYP3A4 is the primary enzyme responsible for the N-demethylation of Diltiazem, its role in the N-demethylation of this compound appears to be less significant compared to CYP2D6's role in O-demethylation. The affinity of this compound (M1) to CYP3A4 for N-demethylation was estimated to be approximately 540 µM, which is about 100 times lower than its affinity to CYP2D6. This disparity in Km values indicates that CYP3A4 contributes less prominently to the direct metabolism of this compound itself. However, this compound can undergo further N-demethylation to form deacetyl N-monodesmethyl diltiazem, which can then be further conjugated via glucuronidation or sulfation.

Determination of Enzyme Kinetic Parameters (e.g., Michaelis-Menten Constants, Inhibitory Concentrations)

While the deacetylation of diltiazem to form this compound is a crucial metabolic step, specific Michaelis-Menten constants (Km) and maximum reaction rates (Vmax) directly quantifying the formation of this compound by esterases are not extensively detailed in the available literature. However, the concept of Michaelis-Menten kinetics is applied in the broader context of diltiazem metabolism. For instance, the O-demethylation of diltiazem, which leads to metabolites like desacetyl-O-demethyl-diltiazem, has been shown to follow Michaelis-Menten kinetics when mediated by CYP2D6 researchgate.netnih.gov. The formation of desacetyl-O-demethyl-diltiazem (M4) by CYP2D6 in transfected human liver epithelial cells was inhibited by quinidine, a known CYP2D6 inhibitor, but not by erythromycin, a CYP3A4 inhibitor researchgate.netnih.gov. Direct inhibitory concentrations (Ki) of this compound itself as an enzyme inhibitor are not widely reported, though the parent compound diltiazem is known to be a moderate inhibitor of CYP3A4 and a substrate/inhibitor of P-glycoprotein (P-gp) hres.cadrugbank.com.

Non-CYP Mediated Metabolic Routes and Conjugation Reactions

The formation of this compound is primarily attributed to deacetylation, a non-CYP mediated metabolic route, specifically involving plasma and tissue esterases hres.cahres.cahres.caresearchgate.netdrugbank.comtga.gov.au. Beyond deacetylation, diltiazem and potentially its metabolites, including this compound, can undergo phase II conjugation reactions such as sulfation and glucuronidation hres.cahres.cahres.cadrugbank.comnih.govfda.gov. These conjugation reactions typically involve the addition of polar groups, facilitating excretion.

Comparative Metabolic Profiling Across Biological Systems

The biotransformation of diltiazem and the subsequent formation and disposition of this compound exhibit variations across different biological systems, highlighting species-specific metabolic capacities.

Mammalian Model Systems (e.g., Hepatic Microsomes, Intestinal Tissues from Rodents and Other Species)

In rat jejunum , diltiazem undergoes rapid desacetylation to form this compound (M1), which is identified as the principal metabolite nih.gov. Additionally, minor amounts of N-demethyl-diltiazem and desacetyl-N-demethyl-diltiazem are also produced nih.gov. Studies in rats have further demonstrated that this compound is a substrate for P-glycoprotein (P-gp)-mediated efflux nih.govualberta.ca. Research involving co-administration of resveratrol (B1683913) with diltiazem in rats showed a significant increase in the area under the curve (AUC) of diltiazem, and also an increase in the AUC of this compound, suggesting potential inhibition of both CYP3A4-mediated metabolism and P-gp efflux in the intestine and/or liver researchgate.net.

In humans , this compound is a significant circulating metabolite, with its plasma levels typically ranging from 10% to 20% of the parent drug hres.cahres.cahres.ca. The deacetylation pathway is a major contributor to diltiazem's extensive first-pass metabolism in humans mims.comhpra.iehres.cahres.cahres.caresearchgate.netdrugbank.comnih.govtga.gov.au.

In rabbits , desacetyldiltiazem has been reported as the most predominant metabolite compared to rats, where O-deacetyl-N-monodemethyl diltiazem was more prevalent bipublication.com. This compound has also been detected in the milk of lactating rabbits following intravenous administration of diltiazem tga.gov.au.

Aquatic Organism Models for Environmental Biotransformation Studies

Studies on aquatic organisms, such as rainbow trout (Oncorhynchus mykiss) , have revealed that they metabolize diltiazem through pathways similar to mammals, including desmethylation and desacetylation researchgate.netresearchgate.net. This compound (M2) has been identified as one of the metabolites in rainbow trout researchgate.netresearchgate.net. Interestingly, diltiazem also undergoes hydroxylation in fish, a metabolic pathway that is considered unique to this species researchgate.netnih.gov. At environmentally relevant concentrations, diltiazem and its metabolites, including this compound, have been found in the liver and kidney of rainbow trout, indicating their potential for uptake and biotransformation in non-target aquatic organisms researchgate.netresearchgate.net. A comprehensive analysis in rainbow trout identified 17 phase I diltiazem metabolites, encompassing desmethylation, desacetylation, and hydroxylation pathways nih.gov.

The estimated rates of diltiazem metabolism in various tissues of rainbow trout are presented in the table below, indicating significant metabolic activity in these organisms researchgate.netresearchgate.net:

| Tissue/Fluid | Metabolism Rate (%) |

| Liver | 85 ± 9 |

| Kidney | 64 ± 14 |

| Muscle | 46 ± 6 |

| Blood Plasma | 41 ± 8 |

Intestinal Metabolism and Efflux Transport Dynamics

The intestinal tract plays a critical role in the first-pass metabolism and absorption of diltiazem and its metabolites, including this compound.

Mechanistic Characterization of P-glycoprotein (P-gp) Mediated Efflux of this compound

This compound (M1), as a major primary metabolite of diltiazem, is significantly subjected to P-glycoprotein (P-gp)-mediated efflux in the rat jejunum nih.govualberta.ca. Research using in vitro models, such as everted sacs and twin chamber systems, has elucidated the mechanistic aspects of this efflux. The flux rate of this compound (M1) from the serosal (blood side) to the luminal (intestinal lumen side) compartment was observed to be 6- to 7-fold higher than the flux in the opposite direction (luminal to serosal) nih.gov.

This P-gp mediated efflux was confirmed by the effects of known P-gp modulators. Co-administration of verapamil (B1683045), a P-gp inhibitor, and a P-gp monoclonal antibody dose-dependently increased the luminal-to-serosal flux of this compound (M1) while simultaneously decreasing its serosal-to-luminal flux nih.gov. This demonstrates that P-gp actively transports this compound out of the enterocytes back into the intestinal lumen, thereby limiting its systemic absorption.

The flux rates of this compound (M1) across rat jejunum in vitro are summarized below nih.gov:

| Flux Direction | Flux Rate (Relative to Luminal-to-Serosal) |

| Serosal to Luminal | 6- to 7-fold higher |

| Luminal to Serosal | 1-fold (baseline) |

In Vitro and Ex Vivo Models for Intestinal Transport Studies (e.g., Everted Gut Sacs, Ussing Chambers)

In vitro and ex vivo models are indispensable tools for elucidating the intricate mechanisms governing drug absorption and transport across the intestinal barrier. These models offer controlled environments that allow for the detailed study of permeability, efflux, and metabolism, providing insights that complement in vivo pharmacokinetics. Among the most widely utilized ex vivo techniques are everted gut sacs and Ussing chambers, which utilize excised intestinal tissue to mimic physiological conditions more closely than simpler cell culture models. nih.govcreative-bioarray.com

Everted Gut Sacs The everted gut sac model involves inverting a segment of the intestine, typically from rats, to expose the mucosal surface to the external medium and the serosal surface to the internal lumen of the sac. rjptonline.org This configuration allows for the study of drug absorption from the mucosal side to the serosal side, simulating the in vivo absorption pathway. ualberta.ca This method is particularly valuable for investigating intestinal metabolism during absorption, as it maintains the cellular integrity and enzymatic activity of the intestinal tissue. ualberta.caualberta.ca

For diltiazem, studies using everted rat gut sacs have demonstrated its rapid desacetylation to this compound (M1) within the intestinal tissue. nih.gov While the rapid metabolism of diltiazem itself can make direct transport studies of the parent compound challenging in this model, the everted gut sac system is effective for assessing the formation of metabolites like this compound. nih.gov The model allows for the measurement of drugs and their metabolites in both the mucosal and serosal media, as well as within the mucosal tissue, providing a comprehensive view of transport and metabolism processes. ualberta.ca

Ussing Chambers Ussing chambers provide a sophisticated ex vivo system for studying drug transport across isolated epithelial tissues, such as sections of the jejunum. nih.govussingchamber.com In this setup, a sheet of intestinal tissue is mounted between two half-chambers, allowing researchers to maintain distinct solutions on the apical (mucosal) and basolateral (serosal) sides, simulating the intestinal lumen and the bloodstream, respectively. ussingchamber.com This system enables real-time monitoring of drug flux and transepithelial electrical parameters, such as short-circuit current (Isc) and transepithelial electrical resistance (TEER), which indicate tissue viability and the involvement of active transport mechanisms. ussingchamber.commdpi.com

Detailed research findings using an in vitro chamber system (Ussing chamber) have provided significant insights into the transport of this compound (M1) across rat jejunum. It has been conclusively shown that this compound is a substrate for P-glycoprotein (P-gp)-mediated efflux. ualberta.canih.gov This efflux mechanism actively pumps the metabolite from the serosal (blood) side back into the luminal (mucosal) compartment, thereby limiting its systemic exposure. nih.gov

Specifically, studies have reported a substantial difference in the flux rates of this compound depending on the direction of transport. The flux rate of M1 from the serosal to the luminal compartment was observed to be significantly higher, approximately 6- to 7-fold greater, than the flux rate in the opposite direction (luminal to serosal). nih.gov This asymmetrical transport strongly indicates the involvement of an active efflux transporter like P-gp. The P-gp-mediated efflux of this compound was further confirmed by the co-administration of P-gp inhibitors, such as verapamil, and P-gp monoclonal antibodies, which dose-dependently increased the luminal-to-serosal flux and decreased the serosal-to-luminal flux of M1. nih.gov

The following table summarizes the observed flux rates and the impact of P-gp inhibition on this compound transport in rat jejunum using Ussing chambers:

Table 1: this compound Flux Rates in Rat Jejunum Ussing Chamber Studies

| Transport Direction | Observed Flux Rate (Relative to Luminal-to-Serosal) | Effect of P-gp Inhibition (e.g., Verapamil) |

| Luminal to Serosal | 1x (Baseline) | Increased |

| Serosal to Luminal | 6- to 7-fold higher | Decreased |

Iii. Preclinical Pharmacological Characterization and Mechanistic Investigations of Desacetyl Diltiazem

Molecular and Cellular Pharmacology as a Calcium Channel Antagonist

Desacetyl diltiazem (B1670644), as a metabolite of diltiazem, functions as a calcium channel antagonist, influencing the influx of calcium ions across cell membranes.

The therapeutic actions of diltiazem and its metabolites, including desacetyl diltiazem, are primarily attributed to their ability to inhibit the transmembrane influx of extracellular calcium ions into myocardial cells and vascular smooth muscle cells idrblab.net. Calcium ions are critical mediators in the excitation-contraction coupling processes within the heart and vascular smooth muscle, as well as in the electrical discharge of the heart's specialized conduction cells idrblab.net. Diltiazem selectively blocks calcium influx through the slow channels, without significantly affecting the transmembrane influx of sodium ions through the fast channels. This action leads to a reduction in the concentration of free calcium ions available within these cellular tissues idrblab.net. Furthermore, diltiazem has been shown in animal models to interfere with the slow inward (depolarizing) current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues without altering the configuration of the action potential.

Diltiazem is recognized as a potent vasodilator, contributing to increased blood flow and decreased peripheral resistance idrblab.net. This compound also possesses vasodilating activity. Specifically, this compound has been reported to exhibit approximately 25-50% of the potency of diltiazem hydrochloride as a coronary vasodilator. Diltiazem induces relaxation of coronary vascular smooth muscle and promotes the dilation of both large and small coronary arteries. These effects are observed at drug concentrations that elicit minimal or no negative inotropic effects. Studies in non-human models, such as dogs, have demonstrated that diltiazem enhances coronary blood flow and reduces coronary vascular resistance. Additionally, animal studies indicate that diltiazem can inhibit pressor responses induced by norepinephrine (B1679862) and angiotensin II.

Similar to other calcium channel antagonists, diltiazem decreases sinoatrial and atrioventricular conduction in isolated tissues and exerts a negative inotropic effect in isolated preparations. Investigations using isolated perfused canine ventricular muscles and Purkinje fibers revealed that diltiazem, at a concentration of 1 µg/ml, reduced the action potential plateau level and shortened its duration without affecting the maximum rate of rise (Vmax) or resting potential. Higher concentrations (5 µg/ml) led to an approximate 20% decrease in Vmax. Diltiazem was also observed to block spontaneous firing in depolarized Purkinje fibers and abolish automaticity induced in electrically depolarized ventricular muscles. In isolated perfused rat hearts, diltiazem (10-6 M) decreased contractility without altering action potential duration or resting membrane potential. It has been noted that the concentration of diltiazem required to induce smooth muscle relaxation and vasodilation is considerably lower than that needed to produce a negative inotropic effect. Diltiazem prolongs AV node refractory periods without significantly affecting sinus node recovery time, except in individuals with sick sinus syndrome. Notably, diltiazem does not cause measurable changes in the conduction or refractoriness of normal fast channel cardiac tissues in humans.

Effects on Vascular Smooth Muscle Relaxation in Non-Human Models

Relative Pharmacological Potency and Efficacy Compared to Parent Compound (Diltiazem) in Preclinical Models

This compound is recognized as a major metabolite of diltiazem. Its efficacy is reported to be between 25% and 50% of that of the parent compound, diltiazem . This compound is typically present in plasma at concentrations ranging from 10% to 20% of the parent drug.

A comparative study investigating the blocking effects of d-diltiazem and its analogues on the voltage-gated calcium current (ICa) in Achatina neurons provided insights into their relative potencies. Based on IC50 values, the order of potency was observed as follows: d-diltiazem (0.426 mM), deacetyl-N-demethyl-d-diltiazem (d-M2; 0.456 mM), deacetyl-d-diltiazem (d-M1; 0.491 mM), l-diltiazem (0.759 mM), deacetyl-O-demethyl-d-diltiazem (d-M4; 1.212 mM), and deacetyl-N,O-demethyl-d-diltiazem (d-M6; >2.000 mM). This indicates that this compound (d-M1) exhibits a potency comparable to that of d-diltiazem in this specific neuronal model.

Table 1: Relative Potency (IC50) of Diltiazem and its Metabolites on Voltage-Gated Calcium Current in Achatina Neurons

| Compound | IC50 (mM) |

| d-Diltiazem | 0.426 |

| Deacetyl-N-demethyl-d-diltiazem (d-M2) | 0.456 |

| Deacetyl-d-diltiazem (d-M1) | 0.491 |

| l-Diltiazem | 0.759 |

| Deacetyl-O-demethyl-d-diltiazem (d-M4) | 1.212 |

| Deacetyl-N,O-demethyl-d-diltiazem (d-M6) | >2.000 |

Species-specific differences in metabolism have been observed; for instance, the area under the curve (AUC) ratio of deacetyldiltiazem (B1669934) to diltiazem following an oral dose was significantly higher in rats (0.82) compared to humans (0.12), suggesting variations in esterase activity or substrate specificity.

Specific Biochemical and Enzyme Interactions

This compound has been found to weakly inhibit nucleoside triphosphate diphosphohydrolases (NTPDase). NTPDases are a family of ectonucleotidases primarily associated with vascular endothelial and smooth muscle cells, playing a crucial role in regulating vascular tone by controlling the levels of circulating adenosine (B11128) triphosphate (ATP). Given the external localization of the NTPDase catalytic site and its requirement for calcium ions for enzyme activity, interference from calcium antagonists, including diltiazem and its metabolites, can be anticipated.

Studies have shown that diltiazem and several of its metabolites, such as desacetyl-N-desmethyldiltiazem, N-desmethyldiltiazem, diltiazem itself, desacetyl-O-desmethyldiltiazem, and desacetyl N,O-desmethyldiltiazem, produced a concentration-dependent inhibition of NTPDase at concentrations equal to or greater than 0.5 mM. Kinetic investigations indicated a mixed type of inhibition.

The inhibitory potencies, expressed as K_i values, for these molecules against NTPDase were determined as follows:

Table 2: Inhibitory Potency (K_i) of Diltiazem and its Metabolites on Nucleoside Triphosphate Diphosphohydrolases (NTPDase)

| Compound | K_i (mM) |

| Desacetyl-N-desmethyldiltiazem | 0.6 |

| Verapamil (B1683045) | 0.76 |

| N-desmethyldiltiazem | 0.9 |

| Diltiazem | 2.4 |

| Desacetyl-O-desmethyldiltiazem | 3.5 |

| Desacetyl N,O-desmethyldiltiazem | 3.9 |

These calcium antagonists are generally considered weak NTPDase inhibitors, and it is not expected that significant in vivo inhibition of NTPDase would occur at typical blood concentrations. The proposed mechanism for this inhibition involves a reduction in the concentration of calcium produced by the enzyme's catalytic site.

Modulation of Adenosine Uptake Mechanisms in Isolated Blood Cells

Specific detailed research findings on the modulation of adenosine uptake mechanisms in isolated blood cells by this compound were not identified within the scope of the conducted research. While adenosine uptake inhibitors are recognized for their potential protective effects by elevating extracellular adenosine levels, and diltiazem and its metabolites have been shown to weakly inhibit nucleoside triphosphate diphosphohydrolase (NTPDase) in a concentration-dependent manner in an NTPDase-enriched particulate fraction, direct evidence or detailed findings regarding this compound's specific modulation of adenosine uptake in isolated blood cells were not found.

In Vivo Studies on Biological Activity in Non-Human Animal Models

In vivo studies in non-human animal models have provided insights into the biological activity and pharmacodynamic contributions of this compound, particularly concerning its cardiovascular effects.

Assessment of Cardiovascular Effects in Animal Models (e.g., Vasodilatory Responses)

This compound demonstrates significant cardiovascular activity in animal models, notably contributing to vasodilatory responses. It has been reported to be 25% to 50% as potent as diltiazem in terms of coronary vasodilation fishersci.noguidetopharmacology.orgnih.gov.

Table 1: Relative Potency of this compound in Coronary Vasodilation

| Compound | Relative Potency (vs. Diltiazem) |

| Diltiazem | 100% |

| This compound | 25-50% |

In rat models, this compound (M1) was found to contribute significantly to the blood pressure lowering effects following multiple doses of diltiazem. For instance, in male Sprague-Dawley (SD) rats, after multiple subcutaneous doses of diltiazem (5 mg/kg twice daily for 5 doses), the observed reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) were more pronounced and sustained compared to single doses. While the parent drug's plasma concentrations were higher after a single 20 mg/kg dose, the metabolites, particularly this compound, played a more substantial role in the hemodynamic effects observed during chronic administration.

Evaluation of this compound's Contribution to the Overall Pharmacodynamic Profile in Animal Studies

Table 2: Hemodynamic Effects of Diltiazem and Metabolites in Rats (Example Data)

| Parameter (Change) | Single Dose (Diltiazem 20 mg/kg sc) | Multiple Doses (Diltiazem 5 mg/kg sc bid for 5 doses) | Contribution of this compound |

| SBP Reduction | -9.4% (from 138 ± 4 to 125 ± 3 mmHg) | -13% (from 127 ± 5 to 111 ± 7 mmHg) | Minimal (single dose), Significant (multiple doses) |

| DBP Reduction | -26% (from 105 ± 3 to 78 ± 4 mmHg) | -19% (from 108 ± 6 to 88 ± 7 mmHg) | Minimal (single dose), Significant (multiple doses) |

| Heart Rate Reduction | -10% (from 442 ± 12 to 396 ± 7 bpm) | -11% (from 458 ± 11 to 407 ± 22 bpm) | Not explicitly stated as significant |

The metabolism of diltiazem to this compound also occurs in various animal species, including rainbow trout, suggesting a conserved metabolic pathway similar to mammals. This highlights the relevance of studying this compound in diverse non-human models to understand its broader biological impact.

Iv. Advanced Analytical Methodologies and Characterization of Desacetyl Diltiazem

Methodological Validation Parameters for Robust Quantification

The reliability of analytical methods for desacetyl diltiazem (B1670644) is ensured through rigorous validation, adhering to guidelines such as those from the International Conference on Harmonization (ICH). Key validation parameters include linearity, precision, accuracy, specificity, and the determination of detection and quantification limits ijpsdronline.comresearchgate.netresearchgate.netnih.govresearchgate.netjrespharm.com.

Linearity: The linearity of an analytical method demonstrates its ability to elicit test results that are directly proportional to the concentration of the analyte within a specified range. For desacetyl diltiazem, linearity is typically assessed by plotting peak area versus concentration, yielding a regression equation and a correlation coefficient (r or r²). Validated methods consistently report high correlation coefficients, often greater than or equal to 0.99 ajptr.comresearchgate.netresearchgate.netnih.govjrespharm.com.

Table 1: Reported Linearity Ranges and Correlation Coefficients for this compound

| Method Type | Analyte | Linear Range | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | This compound | 0.299-299.489 ng/mL | ≥ 0.9970 | ajptr.com |

| HPLC | This compound | 0.5-250% of 0.5% limit | ≥ 0.998 | researchgate.net |

| UPLC-MS/MS | This compound | 0.15-40.69 ng/mL | Not specified, but validated | ijpsr.com |

| HPLC | This compound | 0.4-2.4 µg/mL | > 0.99 | jrespharm.com |

Precision: Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the percentage relative standard deviation (%RSD). For this compound, reported precision values are generally within acceptable limits, demonstrating the method's reproducibility. Intra-day and inter-day precision are evaluated to assess variability within and across different analytical runs ajptr.com.

Table 2: Reported Precision (%RSD) for this compound

| Method Type | Analyte | %RSD Range | Reference |

| LC-MS/MS | This compound | 2.43-8.34% | ajptr.com |

| HPLC | This compound | < 4% | jrespharm.com |

Accuracy: Accuracy refers to the closeness of agreement between the test result and the accepted true value. It is often assessed through recovery studies, where known amounts of the analyte are added to a matrix and the percentage recovered is calculated. High recovery percentages indicate good accuracy.

Table 3: Reported Accuracy (% Recovery) for this compound

| Method Type | Analyte | Mean Accuracy / % Recovery | Reference |

| LC-MS/MS | This compound | 95.51-104.54% | ajptr.com |

| HPLC | This compound | 100.1% | jrespharm.com |

| UPLC-MS/MS | This compound | 66.9-92.4% (recovery from plasma) | ijpsr.com |

Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Specificity is typically demonstrated by showing that the analyte peak is well-resolved from other components in the chromatogram ijpsdronline.comresearchgate.netnih.govjrespharm.com. For instance, HPLC methods for diltiazem and this compound have demonstrated good separation between the two compounds and from degradation products researchgate.netnih.gov.

Limits of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often estimated based on a signal-to-noise (S/N) ratio of 3:1 ijpsdronline.com.

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. It is typically estimated based on an S/N ratio of 10:1 ijpsdronline.com. These limits are critical for research applications, especially when dealing with trace amounts of metabolites or impurities.

Table 4: Reported LOD and LOQ Values for this compound

| Method Type | Analyte | LOD | LOQ | Reference |

| HPLC | This compound | 0.0633 µg/mL | 0.450 µg/mL | researchgate.net |

| HPLC | This compound | 0.0408 µg/mL | 0.2668 µg/mL | derpharmachemica.com |

| UPLC-MS/MS | This compound | 0.15 ng/mL | 0.15 ng/mL | ijpsr.com |

| HPLC | This compound | 0.022 µg/mL | 0.072 µg/mL | jrespharm.com |

Establishment of Linearity, Precision, Accuracy, and Specificity

Degradation Pathways and Stability-Indicating Analytical Methods

Understanding the degradation pathways of this compound and developing robust stability-indicating analytical methods are paramount for pharmaceutical development and quality control. These studies help to elucidate the intrinsic stability of the molecule and the factors influencing its degradation.

Accelerated Degradation Studies Under Varied Stress Conditions (e.g., pH, Temperature, Oxidation, Photolysis)

Accelerated degradation studies are systematically performed to predict the long-term stability of this compound under various stress conditions, including extreme pH, elevated temperatures, oxidative environments, and light exposure. These studies aim to induce degradation pathways relevant to real-world storage conditions.

Research indicates that the degradation of this compound can be more rapid and intensive compared to Diltiazem hydrochloride under stress conditions. derpharmachemica.com Diltiazem, which forms this compound as a major degradation product through o-deacetylation, exhibits significant degradation in acidic, basic, and photolytic conditions. jrespharm.comnih.gov For instance, under acidic and basic hydrolytic conditions, and also under photolytic stress (e.g., UV-C exposure), a drastic decrease in Diltiazem content is observed, accompanied by a notable increase in the concentration of this compound. nih.gov While oxidative and heat conditions also lead to a decrease in Diltiazem, the increase in this compound under these specific stresses might be less pronounced compared to hydrolytic or photolytic degradation. nih.gov The degradation process of Diltiazem, leading to this compound, is known to be potentiated in acidic media and at high temperatures. jrespharm.com

The following table summarizes typical observations from accelerated degradation studies on Diltiazem, highlighting the formation of this compound:

| Stress Condition | Impact on Diltiazem | Formation of this compound | Reference |

| Acidic Hydrolysis | Drastic degradation | Significant increase | nih.gov |

| Basic Hydrolysis | Drastic degradation | Significant increase | nih.gov |

| Photolysis (UV-C) | Drastic degradation | Significant increase | nih.gov |

| Elevated Temperature | Degradation observed | Minor increase (for Diltiazem) | nih.gov |

| Oxidation (H₂O₂) | Degradation observed | Minor increase (for Diltiazem) | nih.gov |

Identification and Structural Elucidation of Degradation Products and Impurities

The identification and structural elucidation of degradation products and impurities of this compound are critical for understanding its degradation mechanisms and ensuring the safety and quality of related pharmaceutical products. Techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable for this purpose. conicet.gov.arscielo.br

This compound itself is a major degradation product of Diltiazem, formed primarily through o-deacetylation. jrespharm.comnih.govresearchgate.netmu-varna.bgnih.gov Beyond this compound, other known degradation products and metabolites of Diltiazem that may also be relevant as impurities or further degradation products of this compound include N-demethyldiltiazem, N-demethyldesacetyldiltiazem, and O-demethyldesacetyldiltiazem. nih.govresearchgate.net The use of hyphenated techniques like LC-MS/MS allows for the identification of degradation products by analyzing their mass spectra and comparing them to the parent compound. scielo.br NMR spectroscopy provides unequivocal structural identification and confirmation, which is crucial for understanding the underlying mechanisms of impurity formation. conicet.gov.ar

Impact of Excipients and Formulation Parameters on this compound Stability in Research Formulations

The stability of this compound within research formulations is significantly influenced by the choice of excipients and specific formulation parameters. Hydrolysis is a major degradation pathway for Diltiazem, forming this compound, and this process can be exacerbated by certain formulation components or procedures. researchgate.net

For instance, in cream formulations, the order of adding excipients to the aqueous phase and the mixing time have been shown to considerably impact the formation of this compound impurity. jrespharm.comjrespharm.com A formulation procedure involving mixing propylene (B89431) glycol and water first, followed by the addition of the active substance (Diltiazem) in the final step of aqueous phase formation with a shortened stirring time, resulted in reduced this compound impurity formation. jrespharm.com This suggests that minimizing the exposure time of the active substance to the aqueous phase during mixing can enhance stability. jrespharm.com

Moreover, certain excipients, such as povidone K-30, due to their hygroscopic nature, can introduce additional moisture, leading to increased instability of the active pharmaceutical ingredient (API) and enhanced degradation. impactfactor.org Conversely, selecting excipients that are less prone to promoting hydrolysis is a key strategy for developing stable formulations. researchgate.net Studies have also indicated that polymers like Poloxamer 407 and Ammonio Metacrylate Copolymer Type B (Eudragit RS) can have a negative effect on the hydrolytic stability of Diltiazem (and by extension, potentially influence the stability of this compound), possibly due to an unfavorable shift in the dielectric conductivity of the medium or suspected catalytic effects of their functional groups. mu-varna.bg

Application of Certified Reference Standards and Stable Isotope-Labeled Analogs

The accurate quantification and characterization of this compound necessitate the use of high-quality analytical standards. Certified Reference Materials (CRMs) and stable isotope-labeled analogs play pivotal roles in achieving this precision and reliability.

Utilization of this compound Certified Reference Materials in Analytical Method Validation

Certified Reference Materials (CRMs) of this compound are indispensable for the rigorous validation of analytical methods used in pharmaceutical research and quality control. These CRMs, which are meticulously characterized and come with comprehensive Certificates of Analysis (COA) and analytical data, ensure compliance with regulatory standards. axios-research.comveeprho.com

Their primary applications include:

Analytical Method Development and Validation (AMV) : CRMs are used to establish and validate parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) for methods designed to quantify this compound or monitor its presence as an impurity. axios-research.comveeprho.comsynzeal.com For example, an HPLC method developed for Diltiazem and this compound demonstrated linearity in a specific concentration range for this compound, with established LOD and LOQ values. derpharmachemica.com

Quality Control (QC) : They serve as benchmarks in routine quality control processes, ensuring that manufactured Diltiazem products meet specified impurity limits. axios-research.comveeprho.comsynzeal.com

Stability Studies : CRMs are crucial for accurately quantifying this compound formed during stability studies, thus providing reliable data on product degradation over time. axios-research.com

Impurity Identification : They aid in identifying unknown impurities by providing a reference for chromatographic retention times and spectroscopic data. axios-research.com

Regulatory Submissions : The use of well-characterized reference standards is essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), demonstrating robust analytical capabilities and product quality to regulatory bodies. axios-research.comveeprho.com Traceability against pharmacopeial standards (e.g., USP or EP) can also be provided for these reference materials. synzeal.comsynzeal.com

Employment of Deuterated Derivatives (e.g., this compound-d3, this compound-d6) for Metabolic Tracing and Absolute Quantification

Stable isotope-labeled analogs, such as deuterated derivatives of this compound (e.g., this compound-d4 mentioned in some contexts synzeal.com), are powerful tools in drug metabolism studies and for absolute quantification using mass spectrometry-based techniques like LC-MS/MS.

The principle behind their use is that the stable isotope label (e.g., deuterium) does not alter the chemical properties or metabolic fate of the compound significantly, but it changes its mass, allowing it to be distinguished from the unlabeled endogenous compound or other metabolites. This enables:

Metabolic Tracing (ADME Studies) : Deuterated this compound can be used to trace its metabolic pathways and understand its pharmacokinetics in vivo. tandfonline.comnih.gov This approach is particularly valuable in human ADME (Absorption, Distribution, Metabolism, Excretion) studies as an alternative to radiolabeled tracers, especially when concerns about sustained radioactivity exposure exist. tandfonline.com For instance, Diltiazem itself is metabolized in fish mainly via desmethylation and desacetylation, similar to mammals, and deuterated forms of its metabolites can help elucidate these pathways. researchgate.net

Absolute Quantification : In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are routinely employed for absolute quantification of this compound in complex biological matrices (e.g., plasma, tissue). tandfonline.com By adding a known amount of the deuterated analog to a sample, variations in sample preparation, matrix effects, and instrumental response can be accurately compensated for, leading to highly precise and accurate quantification of the unlabeled analyte. tandfonline.com This is especially beneficial in LC-MS/MS assays where sensitivity and specificity are critical. tandfonline.com

V. Mechanistic Studies of Drug Drug and Biochemical Interactions Involving Desacetyl Diltiazem

Modulation of Cytochrome P450 Enzyme Activities by Desacetyl Diltiazem (B1670644)

Desacetyl Diltiazem is a key metabolite of diltiazem, formed through deacetylation, a process primarily mediated by esterases tga.gov.au. This metabolite itself exhibits significant interactions with the cytochrome P450 (CYP) enzyme system, which is critical for drug metabolism.

In Vitro Inhibition or Induction Potentials of CYP2D6 and CYP3A4

This compound has been demonstrated in vitro to inhibit the enzymatic activities of several cytochrome P450 isoforms, including CYP2D6, CYP3A4, and CYP2C9. biosynth.com While the parent compound, diltiazem, is recognized as a moderate inhibitor of CYP3A4, studies indicate that this compound possesses a remarkably higher affinity for CYP2D6 compared to CYP3A4. drugbank.comtga.gov.aunih.gov

In vitro investigations using immortalized human liver epithelial cells transfected with specific CYP isoforms (CYP2D6 or CYP3A4) have provided quantitative insights into these interactions. The estimated Michaelis-Menten constant (Km) for the CYP2D6-mediated O-demethylation of this compound (referred to as M1) was found to be approximately 5 µM. nih.gov In stark contrast, its affinity for CYP3A4 (involved in N-demethylation) was considerably lower, with a Km value of approximately 540 µM. nih.gov This substantial difference in affinity suggests that CYP2D6-mediated metabolism is likely the predominant pathway for this compound in vivo. nih.gov

Although specific induction potentials of this compound on CYP2D6 and CYP3A4 are not extensively detailed in the provided search results, its inhibitory effects are well-documented. For instance, other N-demethylated metabolites of diltiazem, specifically N-desmethyl diltiazem and N,N-didesmethyl diltiazem, have shown potent inhibition of CYP3A4 activity in human liver microsomes, with IC50 values of 11 µM and 0.6 µM, respectively, making them significantly more potent than diltiazem itself (IC50 = 120 µM). tga.gov.aunih.gov This underscores the collective contribution of diltiazem's active metabolites, including this compound, to CYP inhibition.

The following table summarizes the comparative affinities of this compound to key CYP enzymes:

| Enzyme | Estimated Km (µM) for this compound (M1) | Relative Affinity |

| CYP2D6 | ~5 nih.gov | High |

| CYP3A4 | ~540 nih.gov | Low |

Implications for the Metabolism of Co-administered Probe Substrates

The inhibitory capacity of this compound on CYP2D6 and CYP3A4 carries significant implications for the metabolism of other drugs administered concurrently that serve as substrates for these enzymes. biosynth.com

A notable consequence of this compound's metabolism by CYP2D6 is observed in individuals with genetic variations leading to deficient CYP2D6 phenotypes, often referred to as "poor metabolizers." In such individuals, the systemic exposure (area under the curve, AUC) to this compound and N-demethylthis compound can be markedly higher, up to five times greater, compared to individuals who are extensive CYP2D6 metabolizers. researchgate.netnih.gov For example, a study in Chinese subjects demonstrated that carriers of the CYP2D610/10 genotype exhibited a 2-fold higher systemic exposure (AUC(0-inf)) to this compound compared to those with 1/10 or 1/1 genotypes. ingentaconnect.com This accumulation of this compound could potentially lead to enhanced inhibition of CYP2D6 and, to a lesser extent, CYP3A4, thereby reducing the clearance of co-administered drugs that are substrates for these enzymes.

For instance, the parent drug diltiazem is known to significantly increase the exposure of CYP3A4 probe substrates like oral midazolam by 3.8-fold. hres.cahpra.iehres.ca Given that this compound also inhibits CYP3A4 biosynth.com, it is plausible that it contributes to such drug-drug interactions. Similarly, diltiazem can increase the plasma concentrations of statins that are metabolized by CYP3A4, potentially elevating the risk of statin-related adverse reactions. hpra.iemedsafe.govt.nztevauk.commedsinfo.com.au The combined inhibitory effects of diltiazem and its active metabolites on CYP3A4 necessitate careful consideration when co-administering drugs metabolized by this pathway.

P-glycoprotein (P-gp) Interaction Dynamics

P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in limiting the absorption and promoting the excretion of many drugs. This compound interacts with this transporter, influencing its own disposition and potentially that of other P-gp substrates.

Assessment of this compound as a Substrate or Modulator of P-gp

This compound has been identified as an inhibitor of P-glycoprotein (P-gp). biosynth.com Beyond its inhibitory role, this compound (often referred to as M1) has also been confirmed as a substrate for P-gp-mediated efflux. ualberta.cakoreascience.krtandfonline.com

In vitro studies utilizing an isolated rat jejunum model have provided direct evidence of this efflux. These studies demonstrated that the flux rate of this compound (M1) from the serosal (blood side) to the luminal (intestinal lumen side) compartment was 6- to 7-fold higher than the flux in the opposite direction (luminal to serosal). This significant asymmetry in transport unequivocally indicates active efflux of this compound by P-gp.

Effects on Efflux Transport of Other Compounds in Cellular Models

The interaction of this compound with P-gp can directly influence the efflux transport of other compounds that are also P-gp substrates. Studies investigating the transport of this compound itself in cellular models have shown that co-administration of known P-gp inhibitors, such as verapamil (B1683045) or specific P-gp monoclonal antibodies, dose-dependently increased the luminal-to-serosal flux of this compound (M1) while simultaneously decreasing its serosal-to-luminal flux. This finding confirms that modulating P-gp activity directly impacts the transport dynamics of this compound.

While direct experimental data on this compound's specific impact on the efflux of other compounds in cellular models is not extensively detailed in the provided search results, the parent drug diltiazem, being a known P-gp inhibitor, has been shown to increase the plasma concentrations and systemic exposure of P-gp probe substrates like digoxin (B3395198) by approximately 20% and 40%, respectively. hres.cahres.camedsafe.govt.nz Given that this compound also acts as a P-gp inhibitor biosynth.com, it is reasonable to infer that it could contribute to similar effects on the efflux and systemic exposure of co-administered P-gp substrates.

Advanced In Vitro Models for Comprehensive Interaction Assessment (e.g., Human Liver Microsomes, Transfected Cell Lines, Organotypic Cultures)

Advanced in vitro models are indispensable tools for conducting comprehensive assessments of drug-drug and biochemical interactions involving compounds like this compound. These models offer controlled environments to dissect complex metabolic and transport processes.

Human Liver Microsomes (HLM): This widely utilized in vitro system consists of subcellular fractions of liver tissue containing a rich concentration of CYP enzymes and other drug-metabolizing enzymes. HLMs are routinely employed to characterize the metabolic pathways of drugs, determine enzyme kinetics, and assess the inhibitory or inductive potential of compounds on CYP activities. Studies investigating the metabolism of diltiazem and its various metabolites, including this compound, have frequently leveraged human liver microsomes to evaluate CYP3A4 activity and its inhibition. tga.gov.aunih.govresearchgate.net This model is particularly valuable for identifying the specific CYP isoforms involved in a drug's biotransformation.

Transfected Cell Lines: These are cell lines genetically engineered to stably express individual human CYP isoforms or drug transporters. Transfected cell lines are crucial for isolating the activity of a single enzyme or transporter, thereby enabling precise mechanistic studies. For instance, immortalized human liver epithelial cells transfected with either CYP2D6 or CYP3A4 have been instrumental in determining the relative affinity of this compound to these specific enzymes and confirming the predominant role of CYP2D6 in its O-demethylation. nih.govnih.gov Similarly, cell lines overexpressing P-gp, such as NCI/ADR-RES cells, are commonly used for cell-based assays to evaluate P-gp activity and to assess whether a compound acts as a substrate, inhibitor, or inducer of this efflux pump. biomolther.org

Organotypic Cultures (e.g., Rat Jejunum In Vitro Chamber System): These models bridge the gap between simplified cellular systems and complex in vivo studies by maintaining aspects of tissue architecture and cellular interactions. The rat jejunum in vitro chamber system, for example, has been effectively used to demonstrate the P-gp-mediated efflux of this compound (M1) across intestinal tissue. ualberta.catandfonline.com This model allows for the investigation of intestinal absorption and efflux processes in a more physiologically relevant context, providing insights into how a compound's transport might be influenced by the intricate interplay of various cellular components and transporters in a tissue environment.

These advanced in vitro models collectively provide a robust framework for understanding the intricate mechanistic details of how this compound interacts with drug-metabolizing enzymes and transporters, thereby informing potential drug-drug interactions.

Vi. Emerging Research Trajectories and Future Prospects

Unraveling Novel or Minor Metabolic Pathways of Desacetyl Diltiazem (B1670644)

Diltiazem undergoes extensive metabolism primarily through N-demethylation, deacetylation, and O-demethylation, with desacetylation being mediated by esterases and N- and O-demethylation by cytochrome P450 (P450) isoenzymes, notably CYP3A4 hres.ca. Desacetyl diltiazem (M1) and N-desmethyl diltiazem (MA) are recognized as major metabolites nih.govnih.govresearchgate.net. Beyond these well-known routes, investigations are beginning to uncover novel or minor metabolic pathways. For instance, studies in rainbow trout have identified 17 phase I diltiazem metabolites, including isomers, suggesting the presence of hydroxylation pathways in addition to desmethylation and desacetylation, which may also occur in mammals researchgate.netresearchgate.net. This indicates the potential for discovering less prominent metabolic routes in other species or under specific physiological conditions. Furthermore, the human gut microbiota has been implicated in diltiazem metabolism; specifically, Bacteroides thetaiotaomicron can convert diltiazem to deacetyl diltiazem by removing the acetyl group through the action of GDSL/SGNH series hydrolase BT4096, highlighting a potentially significant, yet less explored, metabolic pathway influenced by pharmacomicrobiomics nih.gov.

Development of Innovative Analytical Platforms for Enhanced Sensitivity and Throughput in Research Settings

The accurate and sensitive quantification of this compound is critical for advanced research. Traditional analytical methods, such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, are often time-consuming and exhibit higher limits of quantification ajptr.com. Modern approaches predominantly utilize liquid chromatography-mass spectrometry (LC-MS) and ultra-high performance liquid chromatography-tandem mass spectrometric detection (UPLC-MS/MS), frequently employing electrospray ionization in positive ion mode for improved analysis of Diltiazem and its metabolites in biological matrices ajptr.com.

Recent advancements in analytical technology have led to the development of ultra-sensitive platforms. For example, the ZenoTOF 8600 system has demonstrated significantly enhanced MS1 and EAD MS/MS sensitivity for the identification of phase I metabolites, including this compound. This system showed an 8-fold higher MS1 signal and a 6-fold greater average EAD MS/MS signal for this compound compared to the ZenoTOF 7600 system sciex.com. These innovations facilitate higher throughput and achieve lower limits of quantification (LLOQ), with some LC-MS/MS methods reporting LLOQs as low as 0.15 ng/mL for this compound in human plasma ijpsr.com. The stability of this compound in plasma samples is a critical analytical consideration, as Diltiazem can undergo hydrolysis to form this compound ijpsr.comimpactfactor.org. Research has shown that buffering plasma with a 0.1 M sodium fluoride (B91410) solution and storage at -70°C can effectively inhibit this conversion for extended periods, ensuring sample integrity ijpsr.com.

Table 1: Analytical Method Sensitivity for this compound and Diltiazem

| Analyte | Method | Lower Limit of Quantification (LLOQ) | Reference |

| This compound | LC-MS/MS | 0.15 ng/mL | ijpsr.com |

| This compound | LC-MS/MS (UV detection) | 2.5 ng/mL | researchgate.net |

| Diltiazem | LC-MS/MS | 0.93 ng/mL | ijpsr.com |

| Diltiazem | HPLC | 2 ng/mL (using 1 mL plasma) | uoa.gr |

Investigation of this compound's Role in Specific Disease Pathophysiologies Using Preclinical Animal Models

This compound (M1) is not merely an inactive byproduct; it is a pharmacologically active metabolite, retaining approximately 25-50% of the parent drug's potency in terms of coronary vasodilation hres.ca. Furthermore, it has been observed to exhibit a stronger ability to reduce thrombocyte aggregation compared to Diltiazem itself ijpsr.com. Preclinical studies in rats have shown that this compound is rapidly formed as the principal metabolite in the jejunum . Its transport in the jejunum is notably influenced by P-glycoprotein (Pgp)-mediated efflux, demonstrating a 6- to 7-fold higher flux rate from the serosal to the luminal compartment .

While much of the preclinical research on Diltiazem's role in disease, such as its ability to prevent diastolic heart failure in transgenic mice with familial hypertrophic cardiomyopathy, focuses on the parent compound, the significant pharmacological activity of this compound suggests its potential contribution to these effects nih.gov. This warrants further dedicated investigation into its specific therapeutic contributions in various disease models. Moreover, innovative approaches like liposomal formulations have been shown to modify the pharmacokinetics of both Diltiazem and this compound, effectively tempering the drug's hypotensive effects in rats. Notably, the liposomes had a more pronounced effect on this compound, resulting in a 26-fold increase in its area under the plasma-concentration-vs-time curve (AUC(0-6h)) compared to a 6-fold increase for Diltiazem, indicating a potential for targeted delivery or modulation of this compound's effects in specific disease contexts ethz.ch.

Deeper Pharmacological Characterization through High-Throughput Screening and Omics Technologies

The pharmacological profile of this compound is being further elucidated, particularly concerning its metabolic fate and interactions. This compound and N-demethylthis compound have been found to accumulate significantly in individuals with a deficient CYP2D6 phenotype, with plasma levels being at least five times higher in poor CYP2D6 metabolizers compared to extensive metabolizers researchgate.netnih.gov. This highlights the critical role of CYP2D6 in the metabolism of these active metabolites nih.gov. Specifically, this compound exhibits a several-fold higher affinity for CYP2D6 (Km ≈ 5 µM) compared to CYP3A4 (Km ≈ 540 µM) for O-demethylation nih.gov. This suggests that, unlike the parent drug Diltiazem which is primarily metabolized by CYP3A4, CYP2D6 is likely the preferred metabolic pathway for this compound in vivo nih.gov.

The application of omics technologies, such as metabolomics and proteomics, is becoming increasingly integral to drug metabolism research sciex.com. The enhanced sensitivity of advanced LC-MS/MS systems facilitates the comprehensive identification and characterization of phase I metabolites, including this compound, which is crucial for a deeper understanding of its pharmacological actions sciex.com. High-throughput screening (HTS) methodologies can be leveraged to extensively characterize the pharmacological profile of this compound, especially given its known calcium channel antagonist activity and effects on thrombocyte aggregation ijpsr.comnih.gov. HTS could aid in identifying novel molecular targets, uncovering potential off-target effects, and exploring its interactions with a wide array of biological pathways, thereby providing a more holistic understanding of its pharmacological landscape.

Elucidation of Detailed Structure-Activity Relationships for this compound and its Metabolites/Derivatives

Understanding the precise structure-activity relationships (SAR) of this compound is fundamental for rational drug design and the development of new therapeutic agents. This compound (M1) maintains pharmacological activity, possessing approximately one-quarter to one-half of the parent drug's potency researchgate.net. It has been shown to inhibit [3H]diltiazem binding to the rat cerebral cortex with a pIC50 of 6.72, which is comparable to Diltiazem's pIC50 of 6.87 nih.gov. The pIC50 values for this compound and other Diltiazem analogs in inhibiting [3H]diltiazem binding are significantly correlated with their pEC50 values for enhancing [3H]nitrendipine binding to cerebral cortical membranes nih.gov. This correlation indicates that the structural modification of deacetylation largely preserves the key interactions with calcium channels that are essential for its activity.

Ongoing research into the SAR of Diltiazem and its metabolites, including this compound, aims to identify novel scaffolds with significant calcium antagonist properties nuph.edu.uaresearchgate.net. This involves systematic exploration of structural variations to optimize activity, selectivity, and potentially reduce adverse effects. Elucidating the exact structural determinants responsible for the altered potency and specific pharmacological effects of this compound compared to Diltiazem, as well as other metabolites like N-desmethyl diltiazem, is crucial. Such detailed SAR studies, often involving computational modeling and the synthesis of new analogs based on the this compound scaffold, could lead to the development of novel derivatives with improved therapeutic profiles and more targeted actions.

常见问题

Q. What analytical methods are validated for quantifying Desacetyl Diltiazem in biological matrices?

- Answer : Liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE) are widely used. LC-MS offers high sensitivity for detecting this compound in human plasma, with chromatographic separation achieved at 0.85 minutes under optimized conditions . CZE methods validated for plasma analysis show precision (RSD < 2%) and linearity across therapeutic ranges . Ensure method validation includes system suitability criteria (e.g., tailing factor ≤ 2.0, RSD ≤ 2.0% for peak areas) .

Q. How is this compound formed as a metabolite of Diltiazem, and what is its pharmacological relevance?

- Answer : this compound arises via enzymatic deacetylation of Diltiazem, primarily mediated by esterases. It retains calcium channel antagonism and inhibits CYP3A4, impacting the metabolism of co-administered drugs . Analytical separation from Diltiazem is feasible using gas chromatography or HPLC, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How should researchers design experiments to correlate in vitro dissolution with in vivo absorption of this compound?

- Answer : Use a linear regression model comparing Fraction Dissolved (FRD) and Fraction Absorbed (FRA). For this compound, the slope (1.005) and intercept (-0.033) derived from dissolution-absorption studies indicate a near-perfect correlation (r² = 0.992). Include multiple formulations (e.g., A–D) to assess impurity effects on absorption .

Q. How can contradictory pharmacokinetic data be resolved when this compound is co-administered with CYP3A4 inducers/inhibitors?

- Answer : Conduct drug interaction studies with controlled variables (e.g., efavirenz co-administration reduces this compound AUC by 75%). Use crossover designs and population pharmacokinetic modeling to adjust dosing regimens. Monitor metabolite ratios (this compound/Diltiazem) to identify enzyme induction effects .

Q. What methodological considerations are critical for quantifying this compound impurities in pharmaceutical formulations?

- Answer : Employ reverse-phase HPLC with UV detection, as validated in stability studies. For example, Formulation C showed 0.09% impurity (RSD ± 0.01%) under accelerated conditions. Include system suitability tests (e.g., relative retention time: 0.67 for this compound vs. 1.00 for Diltiazem) .

Q. How do researchers establish in vitro-in vivo correlations (IVIVC) for this compound?

- Answer : Develop Level A IVIVC by correlating dissolution profiles (e.g., 85% dissolved at 30 minutes) with absorption rates. Use Wagner-Nelson or Loo-Riegelman methods for deconvolution. The slope difference between this compound (1.005) and Diltiazem (0.852) highlights formulation-dependent absorption .

Q. What validation parameters are essential for bioanalytical methods targeting this compound?

- Answer : Include specificity (no matrix interference), accuracy (85–115% recovery), and precision (intra-day RSD ≤ 15%). For LC-MS, optimize ion transitions (e.g., m/z 415 → 165 for this compound). Cross-validate with incurred sample reanalysis (ISR) to ensure reproducibility .

Q. How does this compound’s enzymatic inhibition affect its own pharmacokinetics in disease models?

- Answer : In hepatic impairment models, reduced CYP3A4 activity increases this compound exposure. Use physiologically based pharmacokinetic (PBPK) modeling to simulate enzyme kinetics. Compare with clinical data from drug interaction studies (e.g., efavirenz co-administration) to validate hypotheses .

Methodological Best Practices

- Statistical Analysis : Apply ANOVA for formulation comparisons (e.g., impurity levels in Formulations A vs. D) .

- Data Presentation : Use scatter plots with regression lines for IVIVC (slope, intercept, r²) and bar charts for impurity quantification (mean ± SD) .

- Ethical Compliance : Adhere to USP guidelines for system suitability and ICH Q2(R1) for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。